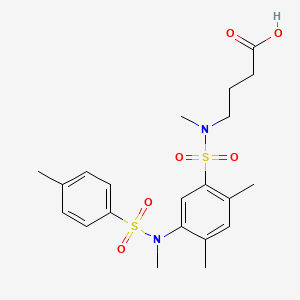
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is a complex organic compound characterized by its sulfonamide groups Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of aromatic amines followed by coupling reactions to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the final product in high purity .
化学反応の分析
Types of Reactions
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide groups, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Benzenesulfonamide: Known for its use as an antibacterial agent.
N,N-dimethyl-1,4-benzenediamine derivatives: Used in various chemical syntheses and industrial applications.
Uniqueness
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of sulfonamide groups and butanoic acid moiety makes it a versatile compound for various applications .
特性
IUPAC Name |
4-[[2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-8-10-18(11-9-15)30(26,27)23(5)19-14-20(17(3)13-16(19)2)31(28,29)22(4)12-6-7-21(24)25/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUIKICUDPJIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)


![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2635652.png)


![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)
